3-Amino-2,2-dimethylpropanamide
Overview
Description
3-Amino-2,2-dimethylpropanamide, also known as β-Api, is a compound that has been studied for its potential in the synthesis of peptides. The compound is characterized by the presence of an amino group and a dimethylated propionic acid moiety. This structure is of interest in peptide synthesis due to its steric properties and the potential for forming peptide bonds with other amino acids or peptides.
Synthesis Analysis
The synthesis of derivatives of 3-Amino-2,2-dimethylpropanamide has been explored in the context of peptide formation. In one study, the compound was used to prepare tri- and hexa-peptides using conventional coupling reagents such as dicyclohexylcarbodi-imide and hydroxybenzotriazole . These methods are commonly employed in peptide synthesis, but the presence of steric hindrance at the carboxy-group of β-Api derivatives can lead to side reactions, complicating the synthesis process.
Molecular Structure Analysis
The molecular structure of 3-Amino-2,2-dimethylpropanamide contributes to its reactivity in chemical synthesis. The steric hindrance mentioned in the synthesis analysis is a direct result of the bulky dimethyl groups attached to the central carbon of the propionic acid moiety. This steric effect can influence the efficiency of peptide bond formation and the overall yield of the desired peptide products.
Chemical Reactions Analysis
In the realm of chemical reactions, 3-Amino-2,2-dimethylpropanamide has not been directly studied in the provided papers. However, related compounds, such as 3-amino-3-thioxopropanamides, have been shown to react with 2-anilinomethylene derivatives of various 1,3-dicarbonyl compounds to form pyrimidine derivatives . These reactions are indicative of the reactivity of amino acids with thioxo and carbonyl groups, which could be relevant to the chemical behavior of 3-Amino-2,2-dimethylpropanamide in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2,2-dimethylpropanamide are not explicitly detailed in the provided papers. However, the challenges encountered during peptide coupling, such as side reactions due to steric hindrance, suggest that the physical properties of the compound, such as solubility and reactivity, are influenced by its bulky side groups . These properties are crucial for understanding the compound's behavior in various solvents and reaction conditions, which is essential for optimizing synthesis protocols.
Scientific Research Applications
1. Synthesis and Structural Analysis
3-Amino-2,2-dimethylpropanamide is involved in the synthesis of various compounds. Huang Ming-zhi et al. (2005) synthesized a compound by reacting a derivative of 3-Amino-2,2-dimethylpropanamide with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined using X-ray single crystal diffraction, highlighting its application in chemical synthesis and structural analysis (Huang Ming-zhi et al., 2005).
2. Analytical Chemistry and Degradation Studies
Michal Douša et al. (2012) developed a procedure using HILIC (Hydrophilic Interaction Liquid Chromatography) for detecting the degradation product of aliskiren, which involves 3-Amino-2,2-dimethylpropanamide. This showcases its role in analytical chemistry and pharmaceutical studies (Douša et al., 2012).
3. Catalytic Synthesis
A study by Pu Zhong-wei (2008) on the catalytic pyrolysis of N,N-dimethylpropanamide (a related compound) for the preparation of N,N-dimethylacrylamide highlights its potential in catalytic processes and fine chemical manufacturing (Pu Zhong-wei, 2008).
4. Neuropharmacological Properties
Research by D. Coward et al. (1990) on the neuroleptic properties of aminoergolines related to 3-Amino-2,2-dimethylpropanamide in rodents demonstrates its relevance in neuropharmacology and potential therapeutic applications (Coward et al., 1990).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJXVIXAPOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457149 | |
Record name | 3-amino-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylpropanamide | |
CAS RN |
324763-51-1 | |
Record name | 3-Amino-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324763-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 3-amino-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanamide, 3-amino-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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